8-iso Prostaglandin E2 isopropyl ester

Descripción general

Descripción

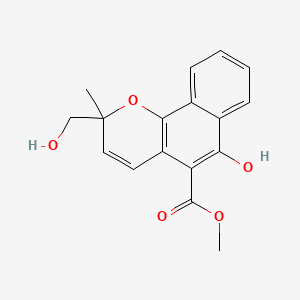

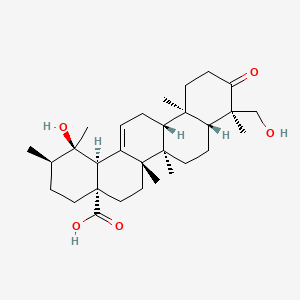

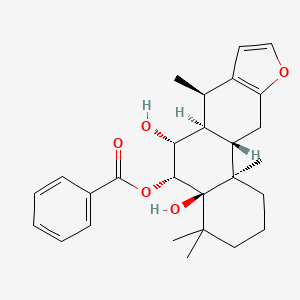

8-iso Prostaglandin E2 isopropyl ester is a more lipophilic form of the free acid, 8-iso PGE2 . Prostaglandin esters have enhanced lipid solubility compared to their parent compounds. They are generally hydrolyzed to the free acid upon in vivo administration, making the esters useful prodrugs .

Synthesis Analysis

The synthesis of 8-iso Prostaglandin E2 isopropyl ester involves the conversion of the free acid, 8-iso PGE2, into a more lipophilic form . This process enhances the lipid solubility of the compound compared to its parent compounds. Upon in vivo administration, these esters are generally hydrolyzed to the free acid, making the esters useful prodrugs .Molecular Structure Analysis

The molecular formula of 8-iso Prostaglandin E2 isopropyl ester is C23H38O5 . The InChI code is InChI=1S/C23H38O5/c1-4-5-8-11-18 (24)14-15-20-19 (21 (25)16-22 (20)26)12-9-6-7-10-13-23 (27)28-17 (2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 . The canonical SMILES is CCCCCC (C=CC1C (CC (=O)C1CC=CCCCC (=O)OC ©C)O)O .Chemical Reactions Analysis

Prostaglandin esters like 8-iso Prostaglandin E2 isopropyl ester are generally hydrolyzed to the free acid upon in vivo administration . This makes the esters useful prodrugs .Physical And Chemical Properties Analysis

The molecular weight of 8-iso Prostaglandin E2 isopropyl ester is 394.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 14 . Its exact mass is 394.27192431 g/mol and its monoisotopic mass is 394.27192431 g/mol . The topological polar surface area is 83.8 Ų .Relevant Papers

Aplicaciones Científicas De Investigación

Vasoactivity Studies

8-iso Prostaglandin E2 isopropyl ester: has been shown to exhibit both vasoconstriction and vasodilation activities . This dual action makes it a valuable compound for studying vascular function and the regulation of blood flow. Researchers can use this compound to understand how prostaglandins influence vascular tone in different tissues and under various physiological conditions.

Ophthalmological Research

In ophthalmology, 8-iso Prostaglandin E2 isopropyl ester has been used to study aqueous humor dynamics in monkeys . The compound’s effect on intraocular pressure (IOP) and outflow facility provides insights into potential treatments for glaucoma. By increasing outflow facility, it could help in reducing IOP in glaucomatous conditions.

Prodrug Development

Due to its enhanced lipid solubility, 8-iso Prostaglandin E2 isopropyl ester serves as a useful prodrug . It is hydrolyzed to the free acid upon in vivo administration, which is the active form. This property is exploited in the development of new therapeutic agents that can be more easily delivered through biological membranes.

Structure-Activity Relationship (SAR) Studies

The compound is integral to SAR studies , which are essential for the deconvolution of complex biochemical pathways . By analyzing the structure of 8-iso Prostaglandin E2 isopropyl ester and its biological activity, researchers can design new compounds with desired therapeutic effects.

Mecanismo De Acción

Target of Action

The primary target of 8-iso Prostaglandin E2 isopropyl ester is the thromboxane A2 (TP) receptor . This receptor plays a crucial role in platelet aggregation and renal vasoconstriction .

Mode of Action

8-iso Prostaglandin E2 isopropyl ester is a more lipophilic form of the free acid, 8-iso PGE2 . It is generally hydrolyzed to the free acid upon in vivo administration, making the esters useful prodrugs . The compound inhibits U-46619 or I-BOP-induced platelet aggregation .

Biochemical Pathways

8-iso Prostaglandin E2 isopropyl ester is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . The compound’s interaction with the TP receptor leads to changes in platelet aggregation and renal vasoconstriction .

Pharmacokinetics

The compound’s ADME properties are influenced by its lipophilic nature. As an ester, it has enhanced lipid solubility compared to its parent compounds . This property allows it to be readily absorbed and distributed in the body. It is generally hydrolyzed to the free acid upon in vivo administration .

Result of Action

The compound’s action results in potent renal vasoconstriction . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .

Action Environment

The action, efficacy, and stability of 8-iso Prostaglandin E2 isopropyl ester can be influenced by various environmental factors. For instance, the presence of endogenous esterases can affect the rate at which the compound is hydrolyzed to the free acid

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-YRLDPNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-iso Prostaglandin E2 isopropyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.